REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14](Cl)=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1>C(O)(C)C>[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14]([N:19]3[CH2:24][CH2:23][O:22][CH2:21][CH2:20]3)=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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0.46 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)Cl
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Name
|
|
Quantity
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0.38 g
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Type
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reactant
|
Smiles
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N1CCOCC1
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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to reflux for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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EXTRACTION
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Details
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the product was extracted with dichloromethane
|
Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to provide a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |